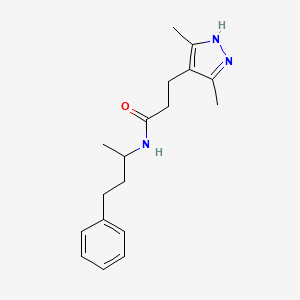

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound "3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide" and its analogs have been synthesized and studied for their potential applications in various therapeutic areas.

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to "this compound," often involves the Michael addition of acrylonitrile to diphenylpyrazole followed by reductive alkylation (Bailey et al., 1985). This method has identified potential antidepressants with reduced side effects.

Molecular Structure Analysis

Molecular structure analysis, using techniques such as X-ray diffraction and spectroscopy, helps determine the geometric and electronic configuration of the compounds. For example, the molecular structure of related pyrazole derivatives has been optimized using density functional theory (DFT) methods, revealing insights into their stability and intramolecular interactions (Sivakumar et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including alkylation and ring closure, to generate a structurally diverse library of compounds. These reactions are essential for modifying the chemical properties and enhancing the biological activity of the molecules (Roman, 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the pharmaceutical application of pyrazole derivatives. For instance, the crystal structure of related compounds provides insight into their solid-state arrangement and potential for drug formulation (Hao et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are fundamental to the therapeutic potential of pyrazole derivatives. Studies on these compounds have highlighted their antibacterial, anti-inflammatory, and analgesic activities, among others (Sojitra et al., 2016).

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Supramolecular Structures

Pyrazole derivatives like 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide can serve as ligands in coordination chemistry, forming complexes with metals such as palladium(II) and copper(II). These complexes have been studied for their structures, which can range from supramolecular hydrogen-bonded chains to cyclic dimers, depending on the substituents on the pyrazole and the metal involved. For instance, studies have shown that palladium(II) chloride forms trans-PdCl2(L)2 complexes with certain pyrazole derivatives, demonstrating the ligand's ability to coordinate with metals in a κN-monodentate manner (Palombo et al., 2019).

Synthesis and Characterization of Novel Compounds

Pyrazole derivatives are key intermediates in the synthesis of a variety of heterocyclic compounds. They can undergo various chemical reactions, including Michael addition and reductive alkylation, to produce compounds with potential pharmacological activities. For example, the synthesis of 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives has identified compounds with potential as antidepressants (Bailey et al., 1985).

Anticancer and Antimicrobial Activities

The structural framework of pyrazole derivatives allows for the synthesis of compounds with significant biological activities, including anticancer and antimicrobial properties. For instance, some newly synthesized heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole have shown promising anticancer activity, highlighting the potential of pyrazole derivatives in medicinal chemistry (Metwally et al., 2016).

Eigenschaften

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O/c1-13(9-10-16-7-5-4-6-8-16)19-18(22)12-11-17-14(2)20-21-15(17)3/h4-8,13H,9-12H2,1-3H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKMQXFJOLDUAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NC(C)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2497440.png)

![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)

![3,4,5-Trimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2497448.png)

![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2497450.png)